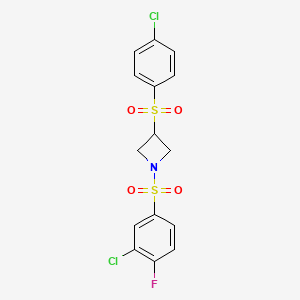

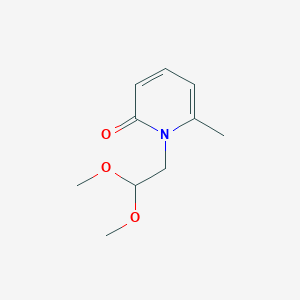

![molecular formula C6H12ClNO B2921000 (1S,5S,6R)-3-Oxabicyclo[3.2.0]heptan-6-amine;hydrochloride CAS No. 2138187-29-6](/img/structure/B2921000.png)

(1S,5S,6R)-3-Oxabicyclo[3.2.0]heptan-6-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1S,5S,6R)-3-Oxabicyclo[3.2.0]heptan-6-amine;hydrochloride” is a chemical compound. It is related to the compound “rac- (1R,5R,6S)-2-azabicyclo [3.2.0]heptan-6-ol hydrochloride” which has a molecular weight of 149.62 .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . A related compound, “(1R,5S)-3- (benzyloxy)bicyclo [3.2.0]heptan-6-amine”, has a molecular weight of 217.31 .Scientific Research Applications

Anticancer Activity of Carbocyclic Nucleoside Analogues

Researchers have explored the synthesis of new adenine- and 6-substituted adenine carbocyclic nucleoside analogues using a compound structurally related to (1S,5S,6R)-3-Oxabicyclo[3.2.0]heptan-6-amine as a key intermediate. These analogues exhibit conformational constraints due to their bicyclic skeletons, impacting their anticancer activities. X-ray crystallography confirmed their molecular configurations, and preliminary tests showed potential anticancer properties, suggesting their relevance in developing new therapeutic agents (Tănase et al., 2014).

Glycosidase Inhibition for Therapeutic Applications

A study on isomeric bicyclo[4.1.0]heptane analogues of glycosidase inhibitors revealed their synthesis from D-galactose derivatives and evaluated their inhibitory activities against α-galactosidase enzymes. These findings contribute to the understanding of glycosidase inhibition mechanisms and offer potential pathways for developing treatments for diseases related to glycosidase activity (Wang & Bennet, 2007).

Development of Chiral Molecules and Asymmetric Synthesis

Research into the synthesis of chiral, bridged morpholine systems from D-glucitol derivatives highlights the compound's role in creating structurally complex and optically active molecules. These studies are essential for developing new asymmetric synthesis methods and understanding the stereochemical outcomes of chemical reactions (Kilonda et al., 1995).

Inhibitory Activities Against Nitric Oxide Synthase

The development of inhibitors for inducible nitric oxide synthase (iNOS) utilizing cyclic amidine derivatives structurally related to the compound has shown significant potency and selectivity. This research could lead to new therapeutic strategies for conditions where iNOS plays a pathological role, demonstrating the compound's potential in medicinal chemistry (Naka et al., 2000).

Safety and Hazards

properties

IUPAC Name |

(1S,5S,6R)-3-oxabicyclo[3.2.0]heptan-6-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c7-6-1-4-2-8-3-5(4)6;/h4-6H,1-3,7H2;1H/t4-,5+,6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLPVNLZSCJYPW-KJESCUSBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COCC2C1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2COC[C@@H]2[C@@H]1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

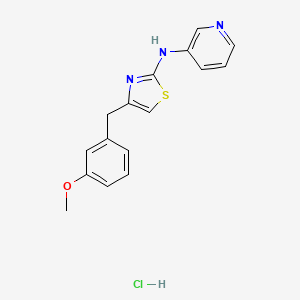

![(E)-2-(4-chlorophenyl)sulfonyl-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B2920919.png)

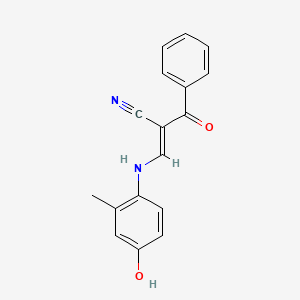

![3-(4-chlorobenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2920921.png)

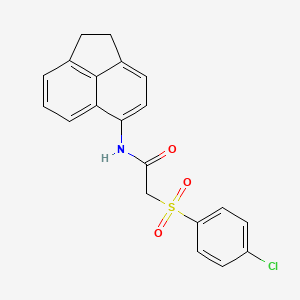

![N'-[2-(2-chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2920923.png)

![2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2920926.png)

![1-[(2-Aminopropyl)sulfanyl]-4-methylbenzene](/img/structure/B2920935.png)

![N-(2-methoxyethyl)-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2920940.png)